N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
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Overview
Description
N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the following steps:
Formation of the Benzoyl Hydrazide: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzoyl hydrazide.
Coupling with Pyrrole: The benzoyl hydrazide is then reacted with 2-(1H-pyrrol-1-yl)benzaldehyde under acidic or basic conditions to form the final product, N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be compared with other similar compounds, such as:
N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzohydrazide: Similar structure but different functional groups.
2,4-dichlorobenzoyl hydrazide: Lacks the pyrrole ring, resulting in different chemical properties.
2-(1H-pyrrol-1-yl)benzaldehyde: Contains the pyrrole ring but lacks the dichlorobenzoyl group.
Properties
IUPAC Name |
2,4-dichloro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-12-7-8-13(15(20)11-12)17(24)21-22-18(25)14-5-1-2-6-16(14)23-9-3-4-10-23/h1-11H,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDSCGHYZRVODC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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